methyl 4-(3-chloro-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
METHYL 4-(3-CHLORO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-CHLORO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the preparation of an indeno[1,2-b]pyridine intermediate, followed by chlorination and methylation steps to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-CHLORO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the carbonyl group or the aromatic ring.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could result in a variety of substituted phenyl derivatives.
Scientific Research Applications
METHYL 4-(3-CHLORO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 4-(3-CHLORO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: Another compound with a similar core structure but different functional groups.
Indole derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.
Uniqueness
METHYL 4-(3-CHLORO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16ClNO4 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
methyl 4-(3-chloro-4-hydroxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H16ClNO4/c1-10-16(21(26)27-2)17(11-7-8-15(24)14(22)9-11)18-19(23-10)12-5-3-4-6-13(12)20(18)25/h3-9,17,23-24H,1-2H3 |
InChI Key |
AWGJTPJNDKAZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)O)Cl)C(=O)OC |
Origin of Product |
United States |
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